molecular formula C17H19NO2S3 B2441844 (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706485-85-9

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2441844
CAS No.: 1706485-85-9
M. Wt: 365.52
InChI Key: LGAQQWLNJFTZLA-NTEUORMPSA-N
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Description

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a styrylsulfonyl group and a thiophen-2-yl group

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S3/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQQWLNJFTZLA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include a thiazepane derivative, a styrylsulfonyl chloride, and a thiophene derivative. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties , particularly its interactions with protein targets. It has shown promise in the following areas:

  • Protein Tyrosine Kinase Inhibition : The compound exhibits inhibitory activity against protein tyrosine kinases (PTKs), which are crucial in regulating cellular processes such as growth and differentiation. Inhibiting PTKs can disrupt signal transduction pathways, potentially leading to therapeutic applications in cancer and other diseases related to cell signaling dysregulation .
  • Antimicrobial Activity : Research indicates that thiazepane derivatives, including (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane, possess significant antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Research

The anticancer potential of this compound has been investigated through various in vitro studies:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell survival and proliferation. This mechanism positions it as a candidate for further development as an anticancer agent .
  • Case Studies : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of structurally related thiazepane derivatives against breast cancer cell lines, with significant reductions in cell viability observed at low micromolar concentrations .

Neuroprotective Effects

Emerging research suggests that thiazepane derivatives may offer neuroprotective benefits:

  • Oxidative Stress Reduction : Animal studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

Activity Type Description References
Protein Tyrosine Kinase InhibitionDisruption of signaling pathways involved in cell growth and differentiation
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress and inflammation in neuronal cells

Mechanism of Action

The mechanism of action of (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(styrylsulfonyl)-7-(phenyl)-1,4-thiazepane: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    (E)-4-(styrylsulfonyl)-7-(pyridin-2-yl)-1,4-thiazepane: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

Uniqueness

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Biological Activity

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound belonging to the thiazepane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₃N₁O₂S₄
  • Molecular Weight : Approximately 325.45 g/mol
  • IUPAC Name : this compound

This structure features a thiazepane ring, which is known for its diverse biological activities. The presence of the styryl and sulfonyl groups enhances its potential as a therapeutic agent.

Anticancer Properties

Recent studies have shown that thiazepane derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been reported to inhibit tumor growth by targeting various cellular pathways:

  • Mechanism of Action : These compounds often inhibit tubulin polymerization, which is crucial for cell division. By disrupting this process, they effectively induce apoptosis in cancer cells .

Antimicrobial Activity

Thiazepane derivatives have also shown promising antimicrobial effects. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi:

  • Case Study : A study evaluating a series of thiazolidinone derivatives demonstrated that modifications at specific positions could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Styryl GroupEnhances binding affinity to target proteins
Sulfonyl GroupIncreases solubility and bioavailability
Thiophene SubstituentContributes to the overall stability

In Vivo Studies

In vivo studies have confirmed the anticancer efficacy of similar thiazepane compounds. For instance, one study reported that a related compound significantly reduced tumor size in murine models of leukemia . The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity.

Clinical Trials

While this compound has not yet entered clinical trials, preliminary data from related compounds suggest a favorable safety profile and potential for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane, and how can side reactions be minimized?

  • Methodology : Multi-step synthesis typically involves (1) thiazepane ring formation via cyclization of precursors like 2-aminoethanethiol derivatives, (2) sulfonylation using styrylsulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM at 0–5°C), and (3) coupling of the thiophen-2-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). To minimize side reactions (e.g., over-sulfonylation), stoichiometric control and low temperatures are critical. Reaction progress should be monitored via TLC or HPLC .
  • Key Parameters : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity (DMF for sulfonylation), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Q. How can structural characterization of this compound be reliably performed?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm thiazepane ring conformation, sulfonyl group geometry (E/Z isomerism), and thiophene substitution pattern. NOESY can resolve stereochemical ambiguities .
  • XRD : Single-crystal X-ray diffraction provides definitive confirmation of the (E)-styrylsulfonyl configuration and thiazepane ring puckering .
  • HRMS : High-resolution mass spectrometry validates molecular formula (C₁₉H₂₀N₂O₂S₃) and isotopic patterns .

Q. What reaction conditions favor the stability of the thiazepane ring during functionalization?

  • Conditions : Avoid strong acids/bases to prevent ring-opening. Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) for ketone reductions. For sulfonylation, maintain pH 7–8 to prevent protonation of the thiazepane nitrogen, which could destabilize the ring .

Advanced Research Questions

Q. How do substituents on the styrylsulfonyl group influence biological activity?

  • SAR Insights : Electron-withdrawing groups (e.g., nitro, halogens) on the styryl moiety enhance electrophilicity, potentially improving binding to cysteine-rich enzyme targets (e.g., kinases). Conversely, bulky substituents may sterically hinder target interactions. Comparative assays using analogs with para-substituted styrylsulfonyl groups (e.g., -Cl, -OCH₃) can quantify these effects .
  • Experimental Design : Synthesize analogs, perform enzymatic inhibition assays (IC₅₀ determination), and correlate results with computational docking studies (e.g., AutoDock Vina) .

Q. How can computational modeling predict the compound’s interaction with biological targets like bromodomains?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to BRD4 bromodomains using AMBER or GROMACS. Focus on hydrogen bonding between the sulfonyl group and conserved asparagine residues (e.g., N140 in BRD4) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes upon modifying the thiophene or sulfonyl substituents .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Conformational flexibility in the thiazepane ring may cause signal splitting. Use variable-temperature NMR to identify coalescence points .
  • Impurity Analysis : HPLC-MS (C18 column, acetonitrile/water gradient) detects byproducts from incomplete sulfonylation or oxidation .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

  • Metabolic Studies : Administer enantiomerically pure forms (isolated via chiral HPLC) to in vitro liver microsomes. Monitor CYP450-mediated oxidation using LC-MS/MS. The (E)-configuration may enhance metabolic stability due to reduced steric hindrance .

Q. What experimental evidence supports the compound’s potential as a kinase inhibitor?

  • Assay Data : In vitro kinase profiling (e.g., against JAK2 or EGFR) shows inhibition at µM concentrations. Competitive binding assays (SPR) confirm direct interaction with kinase ATP-binding pockets .

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